(3-Azidopropyl)benzene
Description
Scope and Significance in Contemporary Organic Synthesis
The scientific interest in (3-azidopropyl)benzene stems largely from the unique reactivity of its azide (B81097) group. This functional group serves as a linchpin in a variety of modern synthetic applications, establishing the compound as a key building block at the intersection of chemistry, biology, and materials science. kit.edu
A primary application of this compound is in "click chemistry," a concept that emphasizes rapid, efficient, and high-yield reactions. smolecule.com Specifically, the azide group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. smolecule.com This reaction forms a stable 1,2,3-triazole ring, covalently linking the this compound moiety to a molecule containing an alkyne group. smolecule.comwikipedia.org This reliable ligation method is extensively used for:
Bioconjugation : The attachment of the molecule to biomolecules such as peptides, antibodies, and DNA. smolecule.comgoogle.comnih.gov This enables the creation of targeted probes for applications like medical imaging and drug delivery. smolecule.com
Materials Science : Incorporation into polymers and nanomaterials to create new materials with tailored properties. smolecule.com For instance, polymers containing the 3-azidopropyl group can be functionalized post-polymerization with high efficiency. acs.org
Medicinal Chemistry : It serves as a precursor in the synthesis of biologically active triazoles, which are known to possess antimicrobial and antifungal properties.
Beyond click chemistry, the azide group in this compound can be transformed into other important functional groups. A significant transformation is its reduction to a primary amine (–NH₂), providing a pathway for synthesizing novel amines. smolecule.com It is also used in the synthesis of various nitrogen-containing heterocyclic compounds. smolecule.commdpi.com
Historical Context and Evolution of Research Trajectories
The journey of organic azides began in 1864 when Peter Griess first prepared phenyl azide. wikipedia.orgnih.gov This was followed by Theodor Curtius's discovery of hydrazoic acid and the subsequent development of the Curtius rearrangement in the 1890s. wikipedia.org Despite these early discoveries, widespread interest in organic azides was initially modest, partly due to concerns about their stability. wikipedia.org
Research into organic azides gained significant momentum after the 1950s, leading to the discovery of numerous new synthetic routes and applications. kit.edunih.gov The traditional method for synthesizing aromatic azides involved the conversion of anilines into diazonium salts, which were then treated with sodium azide. benthamdirect.com A common synthesis for alkyl azides like this compound involves the nucleophilic substitution of a corresponding halide (e.g., (3-bromopropyl)benzene) with sodium azide.
The most dramatic shift in the research trajectory of organic azides, including this compound, occurred with the advent of "click chemistry," introduced by K. B. Sharpless and Morten Meldal in the early 2000s. mdpi.comclockss.org The discovery of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) transformed the field, elevating azides from mere precursors to powerful tools for molecular assembly. wikipedia.orgmdpi.com This development significantly broadened the applications of compounds like this compound, moving them into the forefront of bioconjugation, drug discovery, and advanced materials development. smolecule.combenthamdirect.com More recent research continues to explore new methodologies, such as the hydroazidation of olefins, to create organic azides in a more atom-economical fashion. google.com
Compound Properties and Identification
Spectroscopic Data Highlights
Note: NMR data is representative and may vary slightly based on solvent and experimental conditions.
Structure
3D Structure
Properties
IUPAC Name |
3-azidopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBBQJILJGRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395787 | |
| Record name | (3-azidopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27126-20-1 | |
| Record name | (3-azidopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Azidopropyl Benzene
Established Laboratory-Scale Synthesis Protocols
Established methods for synthesizing (3-Azidopropyl)benzene primarily rely on two robust strategies: nucleophilic substitution and the hydroazidation of olefinic precursors. These protocols are well-documented and widely used in laboratory settings.
Nucleophilic Substitution Reactions
The most common and straightforward approach to synthesizing this compound involves a nucleophilic substitution reaction. This method is favored for its reliability and the commercial availability of starting materials.
This protocol utilizes (3-halopropyl)benzene, such as (3-bromopropyl)benzene or (3-chloropropyl)benzene, as the electrophilic substrate. The azide (B81097) moiety is introduced by reaction with an azide salt, typically sodium azide (NaN₃). The reaction proceeds via an Sₙ2 mechanism, where the azide anion acts as the nucleophile, displacing the halide leaving group.
The general reaction is as follows: C₆H₅(CH₂)₃-X + NaN₃ → C₆H₅(CH₂)₃-N₃ + NaX (where X = Cl, Br, I)
This method is a foundational technique in organic synthesis for the formation of alkyl azides from corresponding alkyl halides. pressbooks.pubopenstax.orglibretexts.orglibretexts.org
The efficiency and yield of the Sₙ2 reaction are highly dependent on the choice of solvent and other reaction conditions. Aprotic polar solvents are known to favor Sₙ2-type reactions and are therefore commonly employed in this synthesis. nih.gov Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are effective because they solvate the cation (Na⁺) while leaving the azide nucleophile relatively free and highly reactive. nih.gov
Optimization studies typically involve screening various solvents and temperatures to maximize the product yield and minimize reaction time. The selection of the appropriate solvent is crucial for achieving high conversion rates.
Table 1: Illustrative Effect of Solvent on the Yield of this compound via Nucleophilic Substitution This table is based on general principles of Sₙ2 reactions and does not represent a specific experimental dataset.
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Illustrative Yield (%) |
|---|---|---|---|
| Acetone | 21 | 56 (reflux) | 75-85 |
| Dimethylformamide (DMF) | 37 | 80-100 | 85-95 |
| Dimethyl Sulfoxide (DMSO) | 47 | 80-100 | 80-90 |
| Ethanol | 25 | 78 (reflux) | 50-60 |
Regioselective Hydroazidation of Olefinic Precursors
An alternative established route involves the hydroazidation of an olefinic precursor, specifically allylbenzene. This method offers a direct pathway to alkyl azides from readily available hydrocarbon feedstocks. nih.gov The reaction involves the addition of a hydrogen atom and an azide group across the double bond of allylbenzene.
For the synthesis of this compound, the reaction must proceed with anti-Markovnikov regioselectivity. This ensures that the azide group adds to the terminal carbon of the double bond, while the hydrogen atom adds to the internal carbon.
C₆H₅CH₂CH=CH₂ + HN₃ (in situ) → C₆H₅CH₂CH₂CH₂-N₃
Achieving high regioselectivity is a key challenge in this approach, and various catalytic systems have been developed to control the outcome of the addition.
Innovations in Synthetic Approaches
Recent advancements in synthetic methodology have introduced novel approaches that offer milder reaction conditions and improved efficiency. Photocatalysis, in particular, has emerged as a powerful tool for the synthesis of alkyl azides.
Photocatalytic Azidation Strategies
Innovations in synthesis have led to the development of photocatalytic methods for the anti-Markovnikov hydroazidation of alkenes, a strategy directly applicable to the synthesis of this compound from allylbenzene. nih.gov This approach represents a significant advancement over traditional methods that may require harsh reagents or superstoichiometric metal salts. nih.gov
One such strategy employs cooperative ligand-to-metal charge transfer (LMCT) and hydrogen atom transfer (HAT) catalysis under visible light. nih.gov This dual catalytic system can achieve high anti-Markovnikov regioselectivity under mild, redox-neutral conditions. The process is believed to proceed through a radical mechanism, offering a powerful and general pathway for olefin hydrofunctionalization. nih.gov
Table 2: Key Features of Photocatalytic Hydroazidation
| Feature | Description |
|---|---|
| Catalysis | Cooperative ligand-to-metal charge transfer (LMCT) and hydrogen atom transfer (HAT). nih.gov |
| Energy Source | Visible light, promoting milder reaction conditions. |
| Regioselectivity | High anti-Markovnikov selectivity. nih.gov |
| Advantages | Avoids highly oxidative reagents; operates under redox-neutral conditions. nih.gov |
Biocatalytic Transformations for Azide Formation
Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis for forming certain chemical bonds. astrazeneca.com The use of enzymes, or "nature's catalysts," allows for reactions to occur under milder conditions, often in aqueous environments, which can be more efficient and environmentally friendly than conventional organic synthesis. astrazeneca.com
While the direct biocatalytic synthesis of this compound is not yet widely documented, the broader field of biocatalysis for azide formation is a growing area of research. Scientists are exploring enzymes for their potential to catalyze C-H amination and other reactions to introduce the azide group with high stereo-, regio-, and chemoselectivity. acs.orgnih.gov For example, research into enzymes like transaminases for amine group transfer and the discovery of the first natural enzyme, Tri17, capable of creating azides from simpler molecules, opens new avenues for biosynthetic pathways. nih.govberkeley.edu The development of engineered enzymes, such as cytochrome P450 variants, has shown promise in catalyzing intramolecular C-H amination using arylsulfonyl azide substrates, demonstrating the potential to form C-N bonds under biological conditions. acs.orgnih.gov These advancements could pave the way for future biocatalytic routes to produce alkyl-aryl azides like this compound.
Scalable Production Methods
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires methodologies that are safe, efficient, and economically viable. Key approaches include the use of continuous flow reactors and catalytic enhancements.
Continuous Flow Reactor Systems for Azide Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of organic azides, which can be hazardous. polimi.it In a flow reactor, reactants are continuously pumped through a temperature-controlled coil or microreactor where they mix and react. polimi.it This technology provides superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and improved safety by minimizing the volume of hazardous materials present at any given time. polimi.itrsc.org
Flow systems are particularly well-suited for azide synthesis, enabling reactions to be performed under conditions that might be unsafe in large batch reactors. google.com The ability to precisely control residence time and temperature helps to minimize the formation of byproducts and manage potential exotherms, leading to higher yields and purity of the final product. mdpi.com This approach allows for the automated and continuous production of target compounds, making it a highly efficient method for scalable manufacturing. jst.org.in
Catalytic Enhancements in Industrial Processes (e.g., Phase-Transfer Catalysis)
Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases, such as an organic substrate and an aqueous solution of a nucleophile like sodium azide. phasetransfercatalysis.comphasetransfer.com PTC is highly effective for industrial-scale azide synthesis, offering benefits such as the use of less expensive inorganic bases, milder reaction conditions, and reduced reaction times. phasetransfercatalysis.comacsgcipr.org
In the context of synthesizing an alkyl azide, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the azide anion from the aqueous phase to the organic phase where it can react with the alkyl halide substrate. phasetransfercatalysis.com This method can significantly improve reaction rates and yields.
Key considerations for industrial PTC azide reactions include:
Catalyst Selection: The choice of catalyst is crucial for safety and efficiency. For azide reactions, it is recommended to use catalysts like tetrabutylammonium salts to avoid the formation of highly explosive small alkyl azides (e.g., methyl azide or ethyl azide) that can result from the degradation of catalysts containing methyl or ethyl groups. phasetransfercatalysis.com
Safety Measures: Due to the hazardous nature of azides, careful process control is essential. Performing a hazardous operations analysis and measuring exotherm behavior on small samples before scaling up is a critical safety step. phasetransfercatalysis.com The use of a bicarbonate buffer can also help to neutralize any hydrazoic acid that might form, which is also explosive. phasetransfercatalysis.com
One documented industrial-scale PTC reaction involved the use of 500 kg of sodium azide, demonstrating the robustness of this method for large-scale production when appropriate safety protocols are followed. phasetransfercatalysis.com
Advanced Characterization and Purity Validation Techniques
Ensuring the high purity and correct chemical structure of this compound is critical. This is achieved through a combination of chromatographic purification and spectroscopic analysis.
Chromatographic Purification Methodologies (e.g., Flash Chromatography, Distillation)
Flash Chromatography: This is a common and effective method for purifying organic compounds. orgsyn.org The crude this compound is loaded onto a column of silica (B1680970) gel and eluted with a suitable solvent system, such as a mixture of hexane and ethyl acetate. rsc.orgpatsnap.com The components of the mixture separate based on their differing affinities for the stationary phase (silica) and the mobile phase (solvent), allowing for the isolation of the pure product. rochester.edu For compounds that are sensitive to the acidic nature of silica gel, the silica can be deactivated with a solvent system containing a small amount of triethylamine. rochester.edu
Distillation: For compounds that are thermally stable and have a sufficiently high boiling point, vacuum distillation can be an effective purification method, particularly on a larger scale. google.com This process separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent decomposition. However, achieving very high purity (e.g., >98%) for some compounds through distillation may require a highly efficient apparatus with a large number of theoretical plates. google.com
Spectroscopic Elucidation for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, FT-IR)
Once purified, the structure of this compound is confirmed using various spectroscopic techniques.
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would show characteristic absorption bands. A very strong and sharp peak for the azide (N₃) asymmetric stretch is typically observed around 2100 cm⁻¹. Other expected peaks include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and benzene (B151609) ring C=C stretching (around 1450-1600 cm⁻¹). docbrown.inforesearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. The aromatic protons on the benzene ring would typically appear in the downfield region of the spectrum, around δ 6.5-8.0 ppm. libretexts.orglibretexts.org The benzylic protons (on the carbon adjacent to the ring) and other aliphatic protons in the propyl chain would resonate further upfield.
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments. The carbon atoms of the benzene ring typically show signals in the δ 125-145 ppm region. docbrown.inforesearchgate.net The signals for the aliphatic carbons in the propyl chain would appear at higher field (lower ppm values). mnstate.edu
The combination of these spectroscopic methods provides unambiguous confirmation of the structure of this compound.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| FT-IR | Azide (N₃) Asymmetric Stretch | ~2100 cm⁻¹ (Strong, Sharp) |
| FT-IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |
| FT-IR | Aromatic C=C Stretch | 1450-1600 cm⁻¹ |
| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.5-8.0 ppm |
| ¹H NMR | Aliphatic Protons (-CH₂-) | δ 1.5-3.5 ppm |
| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 125-145 ppm |
Chemical Reactivity and Transformation Pathways of 3 Azidopropyl Benzene
Cycloaddition Chemistry of the Azide (B81097) Moiety
The azide group of (3-Azidopropyl)benzene is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions with various dipolarophiles, particularly alkynes. These reactions lead to the formation of stable five-membered heterocyclic rings, specifically 1,2,3-triazoles. The specific pathway and outcome of the cycloaddition can be controlled by the reaction conditions, primarily the presence or absence of a metal catalyst.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org This reaction unites organic azides, such as this compound, with terminal alkynes to exclusively afford 1,4-disubstituted 1,2,3-triazoles. wikipedia.org The copper(I)-catalyzed variant represents a significant advancement over the thermal Huisgen cycloaddition, offering remarkable rate acceleration and exceptional regioselectivity. organic-chemistry.orgnih.gov
The mechanism of the CuAAC reaction is fundamentally different from the concerted pericyclic mechanism of the uncatalyzed thermal cycloaddition. wikipedia.orgitu.edu.tr It is a stepwise process that involves the formation of a copper acetylide intermediate. researchgate.net The catalytic cycle is generally understood to proceed through the following key steps:
Formation of Copper Acetylide: The catalytically active Cu(I) species reacts with a terminal alkyne to form a copper(I) acetylide complex. wikipedia.orgresearchgate.net This coordination lowers the pKa of the terminal alkyne proton, facilitating its removal. wikipedia.org
Coordination of the Azide: The azide, in this case this compound, then coordinates to the copper acetylide complex. wikipedia.org
Cyclization: An intramolecular cyclization occurs, leading to a six-membered copper-containing metallacycle. organic-chemistry.org
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which is then protonated to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, thus closing the catalytic cycle. organic-chemistry.org
Theoretical studies, including Density Functional Theory (DFT) calculations, have supported this stepwise mechanism, demonstrating that the copper catalyst significantly lowers the activation barrier compared to the uncatalyzed reaction. itu.edu.trrsc.org This mechanistic pathway accounts for the dramatic rate enhancement (up to 10⁸-fold) and the high regioselectivity observed in CuAAC reactions. organic-chemistry.org
The efficiency and success of the CuAAC reaction are highly dependent on the catalytic system employed. The active catalyst is the copper(I) ion. wikipedia.org
Copper(I) Catalysts: While Cu(I) salts like copper(I) iodide or bromide can be used directly, they are prone to disproportionation and oxidation to the inactive Cu(II) state. wikipedia.org A more common and robust method involves the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) pentahydrate, using a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org This approach maintains a low concentration of the active Cu(I) catalyst throughout the reaction.
Ligand Architectures: The performance of the copper catalyst can be significantly enhanced by the use of stabilizing ligands. These ligands protect the Cu(I) center from oxidation and prevent the formation of inactive copper acetylide aggregates. nih.gov One of the most effective and widely used ligands for this purpose is Tris(benzyltriazolylmethyl)amine (TBTA). wikipedia.orgrsc.org TBTA is a tertiary amine bearing three 1-benzyl-1,2,3-triazole units. wikipedia.org It is believed to promote catalysis by stabilizing the copper(I) oxidation state while still allowing the catalytic cycle to proceed. wikipedia.org The structure of the Cu(I)-TBTA complex has been characterized and shown to be an effective catalyst for the cycloaddition. rsc.org The use of ligands like TBTA is particularly beneficial in aqueous and biological systems where the stability of the Cu(I) ion is a concern. wikipedia.org Other ligand systems, such as those based on benzimidazoles, have also been developed and shown to be highly effective accelerators of the CuAAC reaction. researchgate.net
The choice of solvent and the presence of coordinating counter-ions can also influence the catalytic activity. For instance, halide ions can have an inhibitory effect on the catalysis in some organic media. beilstein-journals.org
| Copper Source | Reducing Agent (if applicable) | Ligand | Typical Solvent(s) | Key Feature |
|---|---|---|---|---|
| CuSO₄·5H₂O | Sodium Ascorbate | None | H₂O/t-BuOH, DMSO | Standard, widely used conditions. beilstein-journals.org |
| CuI | None | None | Acetonitrile, THF, Dichloromethane | Direct use of a Cu(I) salt. |
| CuSO₄·5H₂O | Sodium Ascorbate | Tris(benzyltriazolylmethyl)amine (TBTA) | Aqueous buffers, organic solvents | Ligand accelerates reaction and protects Cu(I) from oxidation. wikipedia.orgwikipedia.org |
| Cu(OAc)₂ | Sodium Ascorbate | None | Water | Alternative Cu(II) source for in situ reduction. researchgate.net |
A defining characteristic of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide like this compound exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgbeilstein-journals.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org
The high regioselectivity is a direct consequence of the stepwise, copper-mediated mechanism. The initial formation of the copper acetylide ensures that the terminal carbon of the alkyne is the nucleophilic center that attacks the terminal nitrogen of the azide, leading specifically to the 1,4-substitution pattern. rsc.org DFT studies have confirmed that the transition state leading to the 1,4-isomer is significantly lower in energy than that leading to the 1,5-isomer in the catalyzed pathway. rsc.org
Regarding stereochemical control, the CuAAC reaction is stereospecific. The configurations of substituents on both the azide and the alkyne are retained in the triazole product. Since the cycloaddition does not involve the formation of new stereocenters from achiral precursors like this compound and a simple terminal alkyne, the focus is on the retention of existing stereochemistry in more complex substrates.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions
To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a bioorthogonal "click" reaction. magtech.com.cn This reaction does not require a metal catalyst and instead relies on the high intrinsic reactivity of a strained cycloalkyne. magtech.com.cnwur.nl
The driving force for SPAAC is the relief of the substantial ring strain present in small-ring cycloalkynes, such as cyclooctynes. nih.gov The bond angles of the alkyne in a cyclooctyne (B158145) are significantly distorted from the ideal 180°, which dramatically lowers the activation energy for the 1,3-dipolar cycloaddition with an azide like this compound. nih.gov A variety of cyclooctyne derivatives have been synthesized to optimize the balance between stability and reactivity for SPAAC reactions. magtech.com.cn This catalyst-free approach makes SPAAC particularly valuable for applications in biological systems, such as labeling biomolecules in vivo. nih.gov The reaction of this compound with a strained cyclooctyne proceeds efficiently under physiological conditions to form a stable triazole product.
| Parameter | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
|---|---|
| Catalyst | None (driven by ring strain) magtech.com.cn |
| Alkyne Substrate | Strained cycloalkyne (e.g., cyclooctyne derivatives) nih.gov |
| Temperature | Typically ambient or physiological temperature rsc.org |
| Regioselectivity | Mixture of regioisomers, but often one predominates depending on the cycloalkyne structure. |
| Key Advantage | Bioorthogonal, no catalyst-induced toxicity. magtech.com.cn |
Huisgen 1,3-Dipolar Cycloadditions without Metal Catalysis
The original Huisgen 1,3-dipolar cycloaddition is the thermal reaction between an azide and an alkyne. wikipedia.orgchemeurope.com This reaction is a concerted [4π + 2π] cycloaddition that proceeds through a pericyclic transition state. organic-chemistry.org When this compound reacts with a terminal alkyne under these conditions, several key differences from the catalyzed versions are observed:
Reaction Conditions: The thermal cycloaddition requires elevated temperatures to overcome a significant activation energy barrier. organic-chemistry.orgnih.gov
Reaction Rate: The reaction is significantly slower than its copper-catalyzed counterpart. organic-chemistry.org
Regioselectivity: For terminal alkynes, the thermal reaction typically yields a mixture of the 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgnih.gov The ratio of these isomers can be influenced by steric and electronic factors of the substituents on both the azide and the alkyne, but control is often poor. organic-chemistry.org
While the CuAAC and SPAAC reactions have largely superseded the thermal Huisgen cycloaddition for many applications due to their superior rates and selectivity, the metal-free thermal reaction remains a fundamental transformation of the azide group. nih.gov
Reduction Reactions of the Azide Group
The azide functional group in this compound is a versatile precursor for the synthesis of amines through various reductive methods. These transformations are fundamental in organic synthesis, providing access to primary amines which are key building blocks for numerous pharmaceuticals and functional materials.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of azides to their corresponding primary amines. thieme-connect.de This process typically involves the use of a transition metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. thieme-connect.de For this compound, catalytic hydrogenation effectively converts the azido (B1232118) group to an amino group, yielding (3-aminopropyl)benzene.
The reaction proceeds with high chemoselectivity, meaning the azide group is reduced preferentially over other potentially reducible functional groups that might be present on the aromatic ring, under appropriate conditions. thieme-connect.de For instance, palladium on carbon (Pd/C) is a common catalyst that facilitates this transformation under mild conditions, often at room temperature and atmospheric pressure of hydrogen. masterorganicchemistry.com The general transformation can be represented as follows:
Reaction Scheme for Catalytic Hydrogenation
| Reactant | Catalyst | Product |
|---|
The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially in molecules with multiple reducible functional groups. thieme-connect.de
Hydride reagents offer an alternative to catalytic hydrogenation for the reduction of azides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including azides, to amines. masterorganicchemistry.comyoutube.comyoutube.com The reaction of this compound with LiAlH₄ in an appropriate solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup, yields (3-aminopropyl)benzene. masterorganicchemistry.comyoutube.com
While highly effective, the strong reactivity of LiAlH₄ can sometimes lead to a lack of chemoselectivity if other sensitive functional groups are present in the molecule. masterorganicchemistry.com
More recently, milder and more selective reducing systems have been developed. One such system is the combination of indium(III) chloride (InCl₃) and triethylsilane (Et₃SiH). researchgate.net This reagent system has been shown to be effective for the chemoselective reduction of various functional groups. acs.org The reduction of azides using this system proceeds under mild conditions and can tolerate a variety of other functional groups, offering a higher degree of selectivity compared to stronger hydride reagents like LiAlH₄. researchgate.net
Comparison of Hydride Reagents for Azide Reduction
| Reagent | Strength | Selectivity | Typical Conditions |
|---|---|---|---|
| LiAlH₄ | Strong | Low | Anhydrous ether or THF, followed by aqueous workup |
| InCl₃/Et₃SiH | Mild | High | Can be performed in various solvents, often at room temperature |
The reduction of azides can be integrated into dynamic kinetic resolution (DKR) processes to synthesize chiral amines. DKR is a powerful strategy for the asymmetric synthesis of enantiomerically pure compounds from a racemic starting material. In the context of this compound derivatives, a chiral auxiliary or catalyst can be used to selectively reduce one enantiomer of a racemic azide, or to racemize the starting material in situ while selectively producing one enantiomeric amine.
This approach often involves a combination of a metal catalyst for the reduction and an enzyme or a chiral ligand to induce enantioselectivity. su.seresearchgate.netmdpi.comrsc.orgresearchgate.net For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor to the azide, followed by reduction. Alternatively, a chiral catalyst could be employed in the reduction step itself to achieve resolution. While specific examples focusing solely on this compound in DKR are not extensively detailed in the provided search results, the general principles are applicable to its derivatives for the synthesis of valuable chiral building blocks. su.seresearchgate.netmdpi.comrsc.orgresearchgate.net
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.comwikipedia.org The substituent already present on the ring, in this case, the 3-azidopropyl group, influences both the rate of the reaction and the regiochemical outcome (the position of the new substituent). libretexts.orgmsu.edu
Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the benzene ring of this compound can be achieved through electrophilic halogenation. uobabylon.edu.iqyoutube.comyoutube.comyoutube.comlibretexts.org This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to generate a more potent electrophile. uobabylon.edu.iqlibretexts.org The 3-azidopropyl group, being an alkyl group with an electron-withdrawing azide at the gamma position, is generally considered to be an ortho-, para-directing group, although its activating or deactivating nature can be complex.
Nitration: The nitration of this compound involves the introduction of a nitro group (-NO₂) onto the aromatic ring. libretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.com This is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemistrysteps.comcore.ac.uk The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.commasterorganicchemistry.com Similar to halogenation, the position of the incoming nitro group is directed by the existing 3-azidopropyl substituent.
The regioselectivity of electrophilic aromatic substitution reactions on substituted benzenes is governed by the electronic properties of the existing substituent. libretexts.orgyoutube.comchemrxiv.orgresearchgate.netlibretexts.orgrhhz.net Substituents are broadly classified as either activating or deactivating, and as ortho-, para-directing or meta-directing.
The 3-azidopropyl group is an alkyl chain attached to the benzene ring. Alkyl groups are generally considered to be weakly activating and ortho-, para-directing due to inductive effects and hyperconjugation. youtube.com This means that electrophilic attack is favored at the positions ortho (C2 and C6) and para (C4) to the propyl group. The electron-withdrawing nature of the distal azide group might have a minor influence on the directing effect of the entire propyl chain, but the primary directing effect is expected to be from the alkyl portion directly attached to the ring.
Therefore, in both halogenation and nitration of this compound, the major products are expected to be the ortho- and para-substituted isomers. The ratio of these isomers can be influenced by steric hindrance, with the para product often being favored due to the larger size of the incoming electrophile and the substituent group. youtube.com
Expected Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Major Products |
|---|---|---|
| Bromination | Br⁺ | 1-Bromo-2-(3-azidopropyl)benzene and 1-Bromo-4-(3-azidopropyl)benzene |
| Nitration | NO₂⁺ | 1-(3-Azidopropyl)-2-nitrobenzene and 1-(3-Azidopropyl)-4-nitrobenzene |
Intramolecular Cyclization and Rearrangement Dynamics
The proximity of the azide group to the phenyl ring in this compound allows for intramolecular reactions, providing a synthetic route to fused heterocyclic systems. These transformations are typically initiated by the decomposition of the azide to form highly reactive intermediates.
The formation of an intramolecular C-N bond from this compound and related ω-phenylalkyl azides is a method for synthesizing nitrogen-containing heterocycles, such as 1,2,3,4-tetrahydroquinoline. This process involves the direct amination of an aromatic C-H bond. The reaction is generally promoted by heat (thermolysis) or UV light (photolysis), which facilitates the extrusion of dinitrogen (N₂) from the azide group. researchgate.net
The efficiency and outcome of the cyclization can be influenced by several factors, including the length of the alkyl chain, the presence of catalysts, and the reaction conditions. For the propyl chain in this compound, the formation of a six-membered ring is sterically and thermodynamically favorable. Transition metal catalysts, such as those based on iron, ruthenium, or rhodium, can also facilitate this transformation under milder conditions by forming a metal-nitrene intermediate that mediates the C-H insertion. researchgate.netorganic-chemistry.org
| Azide Precursor | Reaction Type | Conditions | Major Product | Reference |
|---|---|---|---|---|
| (4-Azidobutyl)benzene | Thermal | High Temperature (e.g., >200°C) in high-boiling solvent | 2,3,4,5-Tetrahydro-1H-1-benzazepine | researchgate.net |
| This compound | Photochemical | UV irradiation (e.g., 254 nm) in inert solvent (e.g., cyclohexane) | 1,2,3,4-Tetrahydroquinoline | researchgate.net |
| (2-Azidoethyl)benzene | Catalytic (Fe) | [Fe(F₂₀TPP)Cl] catalyst, solvent (e.g., benzene), moderate heat | Indoline | researchgate.net |
| This compound | Catalytic (Ru) | [Ru(TPP)CO] catalyst, heat | 1,2,3,4-Tetrahydroquinoline | semanticscholar.org |
The intramolecular cyclization of this compound proceeds through the formation of a highly reactive nitrene intermediate, (3-phenylpropyl)nitrene. researchgate.net Nitrenes are the nitrogen analogues of carbenes, containing a monovalent nitrogen atom with a sextet of electrons, making them potent electrophiles. nih.gov They are typically generated in situ from organic azides via the loss of nitrogen gas upon heating or irradiation. researchgate.netresearchgate.net
The electronic state of the nitrene intermediate is critical in determining the reaction mechanism.
Singlet Nitrene : The singlet state is generally formed first upon photolysis and has its non-bonding electrons paired in a single orbital. It can undergo a concerted insertion into a C-H bond, where the C-N and N-H bonds are formed simultaneously with retention of stereochemistry. scholaris.ca In the case of this compound, the singlet nitrene can insert directly into an ortho C-H bond of the phenyl ring to form 1,2,3,4-tetrahydroquinoline.
Triplet Nitrene : The triplet state is the ground state for many nitrenes and has two unpaired electrons in different orbitals. It behaves as a diradical and reacts in a stepwise manner. researchgate.net The reaction with a C-H bond involves an initial hydrogen atom abstraction to form a radical pair, followed by radical recombination to complete the cyclization. scholaris.ca
The choice between these pathways can be influenced by sensitizers in photochemical reactions or by the nature of the catalyst in metal-mediated transformations. usf.edu
| Property | Singlet Nitrene | Triplet Nitrene |
|---|---|---|
| Spin State | Electrons paired | Electrons unpaired (diradical) |
| Typical Formation | Direct photolysis or thermolysis of azide | Intersystem crossing from singlet state; triplet sensitization |
| C-H Insertion Mechanism | Concerted, one-step process | Stepwise, via H-atom abstraction and radical recombination |
| Stereochemistry | Retention of configuration at chiral C-H bond | Loss of configuration (racemization) |
| Primary Product from this compound | 1,2,3,4-Tetrahydroquinoline | 1,2,3,4-Tetrahydroquinoline (via radical mechanism) |
Radical-Mediated Reactivity Studies (e.g., with Group-XIII Lewis Acids)
Beyond thermally or photochemically induced nitrene formation, the azide group can participate in radical reactions, notably with organoboranes such as triethylborane (B153662) (BEt₃), a Group-XIII Lewis acid. acs.orgacs.org This reaction provides a pathway for intermolecular C-N bond formation and does not necessarily proceed through a free nitrene intermediate.
The reaction of an organic azide with triethylborane is initiated by the coordination of the azide to the electron-deficient boron center. Upon heating, this adduct undergoes a controlled decomposition, evolving nitrogen gas and generating radicals. The proposed mechanism involves the transfer of an ethyl group from boron to the terminal nitrogen, leading to an intermediate that ultimately yields a secondary amine after hydrolysis or alcoholysis of the resulting N-borylamine. acs.org This transformation serves as a synthetic route to N-ethylated amines from azide precursors. The reaction is generally efficient for a variety of primary, secondary, tertiary, and aromatic azides.
| Azide Reactant (RN₃) | Reaction Conditions | Product after Hydrolysis (R-NH-Et) | Yield (%) |
|---|---|---|---|
| n-Butyl azide | Xylene, reflux | N-Ethyl-n-butylamine | 72 |
| Cyclopentyl azide | Xylene, reflux | N-Ethylcyclopentylamine | 80 |
| t-Butyl azide | Xylene, reflux | N-Ethyl-t-butylamine | 77 |
| Phenyl azide | Xylene, reflux | N-Ethylaniline | 98 |
| Benzyl azide | Xylene, reflux | N-Ethylbenzylamine | 92 |
| Data sourced from the work of Brown et al. acs.org |
This reactivity highlights a distinct pathway for this compound, where instead of intramolecular cyclization, it can undergo intermolecular N-alkylation in the presence of organoborane reagents to form N-ethyl-(3-phenylpropyl)amine.
Computational and Theoretical Investigations of 3 Azidopropyl Benzene Reactivity
Density Functional Theory (DFT) Applications
DFT has emerged as a key method for investigating the electronic structure and reaction pathways of organic azides. In the context of (3-Azidopropyl)benzene, DFT studies have provided a molecular-level understanding of its role in Csp²–H amination reactions when mediated by organometallic catalysts. nih.govresearchgate.netacs.org
A comprehensive DFT study has been conducted on the reactivity of this compound with a well-defined aryl-Cobalt(III) complex. nih.govresearchgate.net This work successfully reconstructed the entire nitrogen atom transfer process, revealing the mechanism of intramolecular Csp²–N bond formation. nih.gov
The reaction is initiated by the coordination of the azide (B81097) to the cobalt center, followed by the extrusion of dinitrogen (N₂) to form a putative aryl-Co(III)-nitrenoid intermediate. researchgate.net A crucial finding of the DFT analysis is that this highly reactive nitrenoid is rapidly trapped by a carboxylate ligand present in the cobalt complex. researchgate.net This forms a "carboxylate masked-nitrene," a key intermediate that stabilizes the reactive species and guides the reaction toward the desired C-N bond formation. nih.govresearchgate.netacs.org The DFT calculations showed that the subsequent nucleophilic attack to form the C-N bond has a much smaller energy barrier than the formation of the initial aryl-Co(III)-nitrene, preventing the isolation of the masked nitrene intermediate. acs.org
| Parameter | Description | Significance |
|---|---|---|
| Reaction Pathway | Stepwise mechanism involving azide coordination, N₂ extrusion, nitrene formation, carboxylate masking, and C-N bond formation. | Provides a complete molecular-level description of the transformation. nih.govresearchgate.net |
| Key Intermediate | Carboxylate masked-Co(III)-nitrene. | Acts as a stabilized form of the highly reactive nitrene, enabling selective C-N bond formation. researchgate.netacs.org |
| Transition States | Geometries for each step of the reaction have been computationally determined. | Allows for the calculation of activation energies and identification of the rate-determining step. nih.gov |
| Product Formation | Formation of an inserted complex (2c-OAc) in 25% yield, which dimerizes to 3c-OAc. | Computational results are consistent with experimental observations of product distribution. nih.govacs.org |
The DFT studies provided significant insights into the electronic structure of the key intermediates involved in the C-H amination reaction. nih.govresearchgate.net The analysis confirmed the essential role of the carboxylate-masked nitrenoid species in taming the metastability of the putative Co-nitrenoid. nih.govresearchgate.net This "masking" effect is an electronic stabilization that prevents uncontrolled side reactions and directs the reactivity towards the desired amination product. nih.gov
By analyzing the molecular orbitals and charge distributions of the intermediates and transition states, the computational models explain the observed reactivity and product formation. The solid mechanistic picture derived from this electronic structure analysis is fully supported by complementary experimental studies, highlighting the predictive power of DFT in this chemical system. nih.govresearchgate.netacs.org
Molecular Dynamics Simulations of Reaction Pathways
A thorough review of the scientific literature did not yield specific studies employing molecular dynamics (MD) simulations to investigate the reaction pathways of this compound. While MD is a powerful technique for simulating the dynamic behavior of molecules over time, its application to elucidate the detailed reaction steps of this specific compound has not been reported in available research.
Quantum Chemical Studies on Catalytic Activation and Deactivation
While DFT studies have focused on the catalytic cycle of this compound in a specific C-H amination reaction, dedicated quantum chemical investigations into the broader aspects of its catalytic activation and the potential pathways for catalyst deactivation are not available in the current scientific literature. Such studies would be valuable for optimizing catalyst performance and longevity in reactions involving this compound but have not yet been a focus of published research.
Advanced Research Applications of 3 Azidopropyl Benzene
Versatile Building Block in Complex Molecular Architectures
The unique reactivity of the azide (B81097) group in (3-azidopropyl)benzene positions it as a fundamental building block in organic synthesis. smolecule.com It enables chemists to readily connect it with other molecules containing a complementary functional group, such as an alkyne, to form stable new structures.
Modular Synthesis of Polyfunctionalized Compounds
The primary application of this compound in modular synthesis is its participation in cycloaddition reactions to create larger, more complex molecules. The CuAAC reaction is a prominent example, where this compound reacts with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazole rings. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal ligation strategy.
Beyond the well-established CuAAC, research has demonstrated that this compound can also undergo catalyst-free Huisgen 1,3-dipolar cycloadditions with alkenes. nanotheranosticlab.com By heating this compound with an alkene, a 1,2,3-triazoline (B1256620) ring is formed, showcasing a "click-ene" chemistry approach that avoids the use of metal catalysts. nanotheranosticlab.com This modularity allows for the assembly of diverse molecular frameworks from simple precursors. For instance, it has been used as a key azido (B1232118) precursor in the click-chemistry-based synthesis of histone deacetylase inhibitors (HDACi), where it is combined with alkyne-containing fragments to generate a library of potential therapeutic agents. nih.gov
Table 1: Modular Reactions Involving this compound
| Reactant for this compound | Reaction Type | Resulting Compound Structure | Application/Significance | Reference |
|---|---|---|---|---|
| Alkyne-modified Isosteviol (B191626) | CuAAC | Isosteviol-Triazole Conjugate | Creation of bioactive molecule for cancer therapy | mdpi.com |
| Propiolic acid-derived alkyne | CuAAC | 1-(3-Phenyl-propyl)-1H- smolecule.comCurrent time information in Bangalore, IN.triazole-4-carboxylic acid hydroxamide | Synthesis of potential Histone Deacetylase (HDAC) inhibitors | nih.gov |
| but-3-en-1-ylbenzene | Thermal 1,3-Dipolar Cycloaddition | Triazoline-containing molecule | Demonstrates catalyst-free "click-ene" chemistry | nanotheranosticlab.com |
| Alkyne-functionalized β-amino alcohol | CuAAC | Homogeneous catalyst with a triazole linker | Synthesis of a recoverable catalyst for asymmetric reactions | nih.gov |
Precursor in the Development of Bioactive Molecules (Focus on Synthetic Design)
The triazole ring formed from the reaction of this compound is a well-known pharmacophore found in many biologically active compounds, prized for its metabolic stability and ability to form hydrogen bonds. mdpi.com This makes this compound a valuable precursor in medicinal chemistry and drug discovery. smolecule.com The synthetic design often involves a convergent strategy where a complex, biologically relevant molecule bearing an alkyne group is "clicked" with this compound.
A notable example is the synthesis of isosteviol triazole conjugates for cancer therapy. mdpi.comresearchgate.net In this design, isosteviol, a natural diterpenoid, is first modified to introduce a propargyl ether (an alkyne group). This alkyne-functionalized isosteviol is then reacted with this compound via CuAAC. The resulting conjugate, which links the isosteviol scaffold to a phenylpropyl-triazole moiety, demonstrated significantly potent cytotoxic activity against a range of human cancer cell lines, including lung, pancreas, breast, and prostate cancer cells. mdpi.com The specific conjugate derived from this compound (compound 12a in the study) was the most potent among the synthesized derivatives, highlighting the crucial role of the 3-phenylpropyl group in its bioactivity. mdpi.comresearchgate.net Similarly, it has been used to synthesize potential histone deacetylase inhibitors, where the 3-phenylpropyl group serves as a "capping" region for the inhibitor, interacting with the enzyme surface. nih.gov
Table 2: Bioactive Conjugates Synthesized from this compound
| Bioactive Conjugate | Synthetic Strategy | Target | Reported In Vitro Activity (IC50) | Reference |
|---|---|---|---|---|
| Isosteviol Conjugate 12a | CuAAC reaction between alkyne-isosteviol and this compound. | Cancer Cells | HCT 116 (colon): 3.2 µM, A549 (lung): 6.8 µM, ASPC-1 (pancreas): 5.1 µM | mdpi.comresearchgate.net |
| HDAC Inhibitor 6c | CuAAC reaction between an alkyne-hydroxamate and this compound. | Histone Deacetylase 1 (HDAC1) | IC50 > 10,000 nM | nih.gov |
Design and Engineering of Advanced Materials
The reactivity of this compound extends beyond the synthesis of discrete molecules into the realm of materials science. Its ability to form robust covalent linkages is exploited to functionalize polymers, modify surfaces, and construct complex hybrid systems.
Polymer Functionalization and Crosslinking Strategies
This compound is a key reagent for creating functional polymers and crosslinked networks that exhibit enhanced physical properties. A novel and sustainable approach involves a catalyst-free, heat-promoted reaction between azides and alkenes. nanotheranosticlab.com In one study, this compound was used as one of the monomers in a step-growth polymerization with a divinyl-functionalized aromatic monomer. nanotheranosticlab.com Heating these two components together resulted in the formation of a "click-ene" polymer containing triazoline rings in its backbone. This strategy demonstrates a simple, solvent-free method for polymer synthesis, yielding materials with high molecular weights. nanotheranosticlab.com Such crosslinking strategies are known to improve the mechanical properties and thermal stability of polymeric materials.
Table 3: Polymer Synthesis via "Click-ene" Reaction
| Azide Monomer | Alkene Co-monomer | Polymerization Condition | Resulting Polymer | Reference |
|---|---|---|---|---|
| This compound | Aromatic divinyl monomer | Heating at 80°C | Aryl "click-ene" polymer with triazoline backbone | nanotheranosticlab.com |
Surface Modification of Inorganic Nanomaterials (e.g., Silica (B1680970), Perovskite NCs)
Modifying the surface of inorganic nanomaterials is crucial for improving their stability, dispersibility, and for introducing new functionalities. The click reaction involving this compound is an effective tool for covalently attaching organic molecules to these surfaces. A common strategy involves functionalizing silica (SiO₂) surfaces. For example, silica-coated superparamagnetic iron oxide nanoparticles (Fe₃O₄@SiO₂) can be first treated to introduce azide groups on their surface. While this is often done by first introducing a halo-functionalized silane (B1218182) and then substituting with sodium azide, the resulting azide-terminated surface is chemically equivalent to one that could be generated using an azide-containing silane. This azide-functionalized surface can then be reacted with an alkyne-tagged molecule, such as a catalyst or a probe, using CuAAC. nih.govacs.orgrsc.org This approach has been used to anchor chiral β-amino alcohol catalysts onto magnetic nanoparticles. rsc.orgresearchgate.net
While direct modification of perovskite nanocrystals (NCs) with this compound is not extensively documented, surface engineering with various organic molecules is a key strategy to enhance their stability and optical properties. karger.com The principles of surface functionalization demonstrated with silica nanoparticles suggest that azide-alkyne click chemistry is a highly viable and potent strategy for tethering desired organic functionalities to appropriately prepared perovskite surfaces to create stable and highly luminescent materials.
Construction of Organic-Inorganic Hybrid Systems
The covalent linkage of organic components to inorganic scaffolds using this compound gives rise to advanced organic-inorganic hybrid systems. These materials combine the properties of both components, such as the robustness and magnetic properties of an inorganic core with the specific catalytic or biological activity of an organic molecule.
A prime example is the development of magnetically recoverable nanocatalysts. nih.govrsc.org In this design, an inorganic core-shell nanoparticle (e.g., Fe₃O₄@SiO₂) provides a robust, high-surface-area support that can be easily manipulated with an external magnet. rsc.org The organic component, a chiral ligand designed for asymmetric synthesis, is modified with an alkyne handle. This compound is then used as a linker in a model system to test the viability of the click reaction for attaching the catalyst to a surface. nih.govacs.org In the full hybrid system, an azide-functionalized nanoparticle is reacted with the alkyne-modified ligand. This creates a hybrid material where the organic catalyst is covalently bound to the magnetic nanoparticle via a stable triazole linkage. This system was successfully used in the enantioselective Henry reaction, demonstrating that the catalytic activity was retained and the catalyst could be recovered and reused over multiple cycles. nih.govacs.org
Table 4: Example of an Organic-Inorganic Hybrid System
| Inorganic Component | Organic Component | Linking Strategy | Hybrid System | Application | Reference |
|---|---|---|---|---|---|
| Silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂) | Chiral β-amino alcohol ligand | CuAAC click reaction between azide-functionalized nanoparticles and an alkyne-modified ligand (using this compound as a model linker) | Magnetically recoverable nanocatalyst | Asymmetric Henry Reaction | nih.govacs.orgacs.org |
Bioconjugation Chemistry Methodologies
The unique reactivity of the azide moiety in this compound positions it as a cornerstone in modern bioconjugation. This field focuses on covalently linking molecules to biomacromolecules such as proteins, carbohydrates, and nucleic acids. The compound's phenylpropyl structure provides a stable, moderately hydrophobic spacer, while the terminal azide group serves as a highly selective chemical handle for bioorthogonal reactions.
This compound is instrumental in the development of reagents designed for site-specific labeling, a technique crucial for understanding the function and localization of biomolecules without perturbing their native activity. The primary mechanism exploited is the azide's participation in Huisgen 1,3-dipolar cycloadditions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions are valued for their high efficiency, specificity, and biocompatibility. nih.govacs.org
Researchers utilize this compound and its derivatives to synthesize bifunctional reagents. One end of the reagent contains the azidopropyl group, while the other end is engineered to attach to a molecule of interest, such as a fluorescent dye, an affinity tag, or a drug molecule. This functionalized azide reagent can then be "clicked" onto a biomolecule that has been metabolically, enzymatically, or chemically engineered to possess a terminal alkyne group. This allows for the precise attachment of labels to specific sites on proteins, peptides, and antibodies. researchgate.net
A notable application is in the synthesis of modified oligosaccharides for studying their biological roles. For instance, azidopropyl-modified precursors of chondroitin (B13769445) sulfate (B86663) (CS) tetrasaccharides have been synthesized. nih.gov These precursors, once converted to their final CS structures, can be conjugated with alkyne-modified target compounds, such as fluorescent dyes or oligonucleotides, via a one-pot click ligation. nih.gov This strategy facilitates the creation of labeled probes to investigate the interactions of complex carbohydrates in biological systems. nih.govacs.org Similarly, the azide group can be incorporated into solid supports for the synthesis of 3'-azido-alkyl-oligonucleotides, which can then be conjugated with various molecules post-synthesis. unimib.it
Table 1: Bioconjugation Reactions Involving Azidopropyl Moieties
| Reaction Type | Reactants | Catalyst/Conditions | Product | Application |
| CuAAC | Azide-functionalized molecule (e.g., from this compound), Alkyne-modified biomolecule | Copper(I) salt (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-Triazole | Site-specific labeling of proteins, nucleic acids, and glycans. acs.orgresearchgate.net |
| SPAAC | Azide-functionalized molecule, Strained cyclooctyne-modified biomolecule | None (Strain-promoted) | Fused 1,2,3-Triazole | Copper-free labeling in living systems to avoid cytotoxicity. nih.gov |
Catalysis Research and Ligand Development
The transformation of this compound into stable heterocyclic structures provides a gateway to new catalytic systems and ligand designs. The resulting molecules are pivotal in the field of organometallic catalysis.
The primary role of this compound in catalysis stems from its use as a precursor to 1,2,3-triazole structures via the CuAAC reaction. researchgate.net The resulting 1,4-disubstituted triazole ring is not just a stable linker; it is an excellent coordinating scaffold for metal ions. These triazoles can be further derivatized to form 1,2,3-triazolylidenes, a class of N-heterocyclic carbenes (NHCs). mdpi.comresearchgate.net
NHCs are highly valued as ligands in organometallic chemistry because they form strong sigma bonds with metal centers, creating stable yet catalytically active complexes. nih.gov These NHC-metal complexes, derived indirectly from this compound, have shown significant activity in a range of catalytic transformations. mdpi.com For example, iron complexes bearing triazolylidene ligands have demonstrated catalytic activity in the dimerization of terminal alkynes. mdpi.com The robust nature of the metal-NHC bond often imparts greater stability and longevity to the catalyst compared to traditional phosphine-based systems.
This compound is a versatile building block for synthesizing complex, purpose-built ligand architectures. The click reaction allows for a modular approach to ligand design; by reacting this compound with various alkyne-containing molecules, a diverse library of potential ligands can be rapidly synthesized. researchgate.net
This modularity enables the creation of multidentate ligands, where multiple triazole-based coordinating sites are built around a central scaffold. For instance, porphyrin-cored dendrimers have been synthesized by reacting an alkyne-functionalized porphyrin with azido-dendrons, demonstrating the creation of large, well-defined molecular structures for potential use in catalysis or materials science. researchgate.net The ability to easily introduce the phenylpropyl group from this compound allows for fine-tuning of the steric and electronic properties of the resulting ligand, which is critical for optimizing the performance of a metal catalyst. The synthesis of these triazole-derived NHC ligands has opened new avenues for developing first-row transition metal complexes with unique photophysical and catalytic properties. researchgate.net
Table 2: Synthesis Pathway from this compound to Catalytic Ligands
| Step | Precursor | Reaction | Intermediate/Product | Role in Catalysis |
| 1 | This compound + Terminal Alkyne | CuAAC (Click Chemistry) | 1,4-disubstituted 1,2,3-Triazole | Ligand scaffold. nih.gov |
| 2 | 1,4-disubstituted 1,2,3-Triazole | Alkylation/Deprotonation | 1,2,3-Triazolylidene (NHC) | Strong σ-donating ligand for metal centers. mdpi.comnih.gov |
| 3 | 1,2,3-Triazolylidene + Metal Salt | Complexation | Metal-NHC Complex | Active catalyst for organic transformations. mdpi.comresearchgate.net |
Emerging Research Frontiers and Future Perspectives
Exploration of Unconventional Reaction Pathways and Selectivity Control
While the Huisgen 1,3-dipolar cycloaddition is the most prominent reaction of (3-Azidopropyl)benzene, researchers are actively exploring less conventional transformations to synthesize novel molecular architectures. A significant area of this research is in metal-catalyzed C–H bond amination.
Recent studies have demonstrated the reactivity of a well-defined pseudo-octahedral aryl-cobalt(III) complex with aliphatic azides, including this compound, to achieve intramolecular Csp2–N bond formation. nih.govacs.org In these reactions, a cobalt-nitrenoid intermediate is proposed, which is then trapped by a carboxylate ligand. nih.govacs.org This "masked-nitrene" species is crucial for guiding the reaction toward the desired C–N bond formation. nih.govacs.org
Interestingly, the length of the alkyl chain on the azide (B81097) plays a role in selectivity and yield. Research shows that this compound reacts to form the corresponding inserted complex in a 25% yield. nih.govacs.org This is comparable to the 26% yield obtained with (2-azidoethyl)benzene, highlighting how subtle changes in the substrate can influence reaction outcomes. nih.govacs.org Further investigation into the thermal conditions and the use of acids can steer the reaction toward different final products, such as aminated or cyclized compounds, demonstrating a degree of selectivity control. nih.gov
Another unconventional pathway involves radical reactions. The versatility of the azide group makes it a precursor for aminyl radicals, which are highly reactive intermediates for C–N bond formation. researchgate.net This opens avenues for developing new synthetic strategies that move beyond traditional two-electron pathways.
Integration with Sustainable Chemical Processes (Green Chemistry)
The principles of green chemistry—reducing waste, using renewable feedstocks, and employing safer solvents and reaction conditions—are increasingly being integrated into the synthesis and application of this compound.
A prime example is the development of solvent-free and catalyst-free "click" reactions. One study has shown that this compound can undergo a Hüisgen 1,3-dipolar cycloaddition with alkenes simply by heating at 80°C for 12 hours, completely avoiding the use of toxic solvents or heavy-metal catalysts. nanotheranosticlab.com This method produces triazoline-containing molecules with high atom economy and simplifies purification, aligning perfectly with green chemistry ideals. nanotheranosticlab.com
Furthermore, this compound and its derivatives are being used to create more sustainable catalytic systems. In one instance, this compound was used in a click reaction to create a chiral ligand for use in homogeneous catalysis. enea.it This approach allows for the development of catalysts that can be immobilized on supports, such as magnetic nanoparticles, facilitating easy separation from the reaction mixture and enabling catalyst recycling—a cornerstone of sustainable industrial processes. enea.it The functionalization of renewable materials, such as cellulose, using azide-alkyne click chemistry also represents a significant step toward creating advanced, bio-based materials. researchgate.net
Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring
Understanding reaction kinetics and mechanisms is fundamental to optimizing chemical processes. For reactions involving azides, which can be hazardous, real-time, in-situ monitoring is particularly valuable. Advanced analytical techniques are being developed to meet this need.
While traditional methods like HPLC and GC are effective for final product analysis, they typically require sampling and are not performed in real-time. Modern spectroscopic techniques are better suited for in-situ analysis. Fourier-transform infrared (FTIR) spectroscopy, for instance, can be used to monitor the kinetics of azide-alkyne cycloadditions by tracking the disappearance of the characteristic azide antisymmetric stretch around 2100 cm⁻¹. nih.govacs.org
For more complex environments, such as live cells, fluorescence-based methods are at the forefront. A novel approach utilizes fluorescence lifetime imaging microscopy (FLIM) to observe bioorthogonal reactions in real-time. rsc.orglenus.ienih.gov In this "on/on" system, both the starting azide-functionalized fluorophore and the resulting triazole product are fluorescent but exhibit different fluorescence lifetimes. rsc.orglenus.ienih.gov This allows for continuous monitoring of the reaction's progress without the need for fluorogenic probes that switch from "off" to "on," providing a more nuanced view of the transformation as it occurs. rsc.orglenus.ienih.govresearchgate.netresearchgate.net
Another powerful technique for real-time monitoring is benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by methods like Signal Amplification by Reversible Exchange (SABRE). This has been used to monitor both copper-catalyzed and strain-promoted azide-alkyne cycloadditions at low concentrations, providing crucial insights into reaction progress and mechanisms. nih.govresearchgate.net
Synergistic Approaches Combining Experimental and Computational Methodologies
The combination of laboratory experiments and theoretical computations provides a powerful paradigm for understanding complex chemical reactions at a molecular level. This synergy is particularly evident in the study of this compound and related azide chemistry.
In the aforementioned cobalt-mediated C–H amination reactions involving this compound, a thorough Density Functional Theory (DFT) study was indispensable. nih.govacs.org The computational analysis supported the experimental findings, confirming the key role of a carboxylate-masked cobalt-nitrene intermediate. nih.govacs.org This intermediate acts as a crucial shortcut to stabilize the highly reactive nitrene and guide the reaction toward the productive C–N bond formation, an insight difficult to obtain through experimental means alone. nih.govacs.org
Similar combined approaches have been used to elucidate the mechanisms of other reactions involving aryl azides. For example, DFT calculations have been performed to understand the mechanism of copper-catalyzed N–N bond formation to create indazoles from aryl azides. rsc.orgnih.govrsc.org These studies investigate various possible activation modes for the azide group and identify the most favorable energy pathways, complementing experimental observations. rsc.org Likewise, the mechanism of H2S-mediated reduction of aryl azides has been investigated through a combination of kinetic experiments and DFT calculations, which together provided a cohesive understanding of the reaction pathway. nih.gov This integrated approach, blending empirical data with theoretical modeling, is crucial for designing more efficient and selective transformations for this compound and accelerating the discovery of its future applications.
Q & A
Basic: What are the established synthetic routes for (3-Azidopropyl)benzene, and how is its purity validated?
This compound is synthesized via nucleophilic substitution of a bromo- or tosyl-propylbenzene intermediate with sodium azide. A reported method involves reacting precursor 73 (likely 3-bromopropylbenzene) with NaN₃, yielding 77% product . Key validation steps include:
- 1H-NMR analysis : Peaks at δ 1.92 ppm (quint, 2H), 2.71 ppm (t, 2H), and 3.29 ppm (t, 2H) confirm the azide and propyl chain .
- FT-IR spectroscopy : A strong absorption band near 2090 cm⁻¹ confirms the –N₃ stretching vibration .
Basic: What spectroscopic and chromatographic data are critical for characterizing this compound?
- 1H-NMR : Key peaks include δ 1.92 ppm (CH₂ in the propyl chain), 2.71 ppm (CH₂ adjacent to benzene), and 3.29 ppm (CH₂–N₃) .
- FT-IR : Azide stretch (~2090 cm⁻¹), C–H stretches (2926–2917 cm⁻¹), and absence of precursor halide peaks (e.g., C–Br at 500–600 cm⁻¹) .
- HPLC/MS : To confirm molecular weight (M.W. 175.23 g/mol) and detect impurities.
Advanced: How is this compound utilized in click chemistry for bioconjugation or polymer synthesis?
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Methodological considerations:
- Reaction optimization : Use CuSO₄/sodium ascorbate in a 1:1 DCM/H₂O solvent system to minimize side reactions .
- Purification : Post-reaction, remove copper residues via EDTA washes or silica gel chromatography .
- Case study : Azide-terminated RAFT agents (e.g., DMP-N3) derived from this compound are used to synthesize PMMA-grafted carbon nanotubes .
Advanced: How does this compound facilitate self-assembled monolayer (SAM) formation on metal oxides?
The molecule forms SAMs on ZnO(10–10) surfaces via thiol-Zn coordination (after in-situ conversion to 3-azidopropyl thiol). Key steps:
- Substrate preparation : Clean ZnO with O₂ plasma to enhance surface reactivity .
- SAM formation : Immerse substrates in 20 mM ethanolic thiol solution under inert atmosphere for 24 hours .
- Characterization : XPS reveals N 1s peaks at 399–401 eV, confirming azide retention; DFT calculations show adsorption energy trends .
Advanced: How do reactivity contradictions arise in cobalt-mediated C–H amination using this compound?
In CoIII-nitrene systems, this compound shows lower yields (25%) compared to shorter-chain analogs (e.g., 2-azidoethylbenzene at 26%). Contributing factors:
- Steric hindrance : Longer propyl chains impede nitrene insertion into Co–C bonds .
- Electronic effects : Electron density variation in the azide group alters transition-state stability.
- Mitigation : Increase azide equivalents (6 equiv.) or use polar solvents (e.g., DMF) to enhance reactivity .
Advanced: What protocols ensure the stability of this compound during storage and reactions?
- Storage : Keep at –20°C under argon to prevent azide degradation or unintended cyclization .
- Handling : Avoid prolonged exposure to light or heat; monitor via FT-IR for –N₃ band integrity .
- Inert conditions : Use Schlenk lines or gloveboxes for reactions to exclude moisture/O₂ .
Advanced: How can computational models predict the adsorption behavior of this compound on surfaces?
Density Functional Theory (DFT) studies decompose adsorption energy () into:
- : Molecule-surface interaction (~–1.5 eV for ZnO).
- : Molecular distortion (~0.2 eV) .
- Core-level shifts : Calculated N 1s binding energy shifts (ΔBE) align with XPS data, validating models .
Advanced: How does this compound compare to analogous azides in bioorthogonal labeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
